3-(Benzyloxy)-1,1,1-trifluorobutan-2-one
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Overview
Description
3-(Benzyloxy)-1,1,1-trifluorobutan-2-one is an organic compound characterized by the presence of a benzyloxy group attached to a trifluorobutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one typically involves the reaction of benzyloxy compounds with trifluorobutanone precursors. One common method includes the use of benzyloxy bromide and trifluorobutanone under basic conditions to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the trifluorobutanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, alcohols, and various substituted trifluorobutanone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Benzyloxy)-1,1,1-trifluorobutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the trifluoromethyl group can modulate the compound’s electronic properties, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-1-cyclobutanone: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Benzyloxy)pyridin-2-amine: Contains a pyridine ring instead of the trifluorobutanone moiety, leading to different biological activities.
Uniqueness
3-(Benzyloxy)-1,1,1-trifluorobutan-2-one is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
1,1,1-trifluoro-3-phenylmethoxybutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-8(10(15)11(12,13)14)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGNAVCEQVDRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(F)(F)F)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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